2-(2-Bromophenyl)morpholine hydrochloride
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Overview
Description
2-(2-Bromophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a derivative of morpholine, where the morpholine ring is substituted with a bromophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)morpholine hydrochloride typically involves the reaction of 2-bromophenylamine with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted morpholine derivatives.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
2-(2-Bromophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)morpholine hydrochloride
- 2-(2-Fluorophenyl)morpholine hydrochloride
- 2-(2-Iodophenyl)morpholine hydrochloride
Uniqueness
2-(2-Bromophenyl)morpholine hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
2-(2-bromophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |
InChI Key |
UEVBSCAVFQAFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Br.Cl |
Origin of Product |
United States |
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